Lipophilicity Modulation: Estimated LogP Advantage vs. Fmoc-Protected Analog
The target compound's estimated logP is substantially lower than that of the Fmoc-protected analog (1-Fmoc-azetidine-3-carboxylic acid, CAS 193693-64-0). While the Fmoc analog has a reported logP of 2.71 , the target compound—lacking the lipophilic fluorenylmethyl group—is predicted to have a logP closer to that of 1-Boc-azetidine-3-carboxylic acid (consensus logP 0.65; individual computed values range from −0.06 to 1.91, with XLogP3 = 0.42 and experimental logP reported as 0.27) . The methoxymethyl substituent adds modest polarity relative to the unsubstituted Boc analog, further reducing logP by an estimated 0.2–0.5 units, placing the target compound in a more favorable lipophilicity range for lead-like and CNS drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 0.0 to 0.5 (estimated; no direct experimental data available; closest analog 1-Boc-azetidine-3-carboxylic acid XLogP3 = 0.42, consensus logP = 0.65, experimental logP = 0.27; methoxymethyl substitution expected to lower logP by 0.2–0.5 units) |
| Comparator Or Baseline | 1-Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0): LogP = 2.71 (experimental); 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2): Consensus LogP = 0.65, XLogP3 = 0.42, experimental LogP = 0.27 |
| Quantified Difference | ΔLogP ≈ −2.0 to −2.4 vs. Fmoc analog; ΔLogP ≈ −0.2 to −0.5 vs. unsubstituted Boc analog (estimated) |
| Conditions | LogP values from PeptideDB experimental data (octanol/water partition) and SwissADME/Bidepharm computed consensus; methoxymethyl effect estimated from fragment-based contribution |
Why This Matters
In CNS drug discovery, optimal cLogP ranges of 2–4 and cLogD of 2–4 are targeted; the Fmoc analog's logP of 2.71 sits at the high end of this range even before further derivatization, whereas the target compound's lower logP provides greater headroom for downstream lipophilicity increases during lead optimization [1].
- [1] Lowe, J. T.; Lee, M. D. IV; et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem. 2012, 77 (17), 7187–7211. (Table 1: in silico analysis of MW, TPSA, HBD, cLogP, cLogD, pKa for azetidine scaffolds). View Source
